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Part 1: Executive Summary

5-Bromo-2-(3-ethylphenoxy)pyridine (CAS: 1249637-09-9) is a specialized heterocyclic
building block primarily utilized in the discovery of small-molecule kinase inhibitors. Its structure

features a pyridine core substituted with a bromine atom at the C5 position and a 3-
ethylphenoxy group at the C2 position.

This specific substitution pattern offers a dual-advantage in medicinal chemistry:

o The C5-Bromine Handle: Serves as a versatile point for palladium-catalyzed cross-coupling
(Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.

e The C2-Phenoxy Tether: Mimics the hydrophobic interactions often required for binding in the
ATP-binding pocket of protein kinases (e.g., RAF, ULK1), with the ethyl group providing
enhanced lipophilicity compared to standard methyl or unsubstituted analogs.

Currently, this compound is classified as a "Make-to-Order" or "Limited Stock™ item rather than
a high-volume commodity. Sourcing requires a strategic approach to ensure purity (>97%) and
avoid common hydrolysis impurities.
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Part 2: Chemical Profile & Specifications[1][2][3]

Property Specification

Chemical Name 5-Bromo-2-(3-ethylphenoxy)pyridine

CAS Number 1249637-09-9

Molecular Formula C13H12BrNO

Molecular Weight 278.15 g/mol

SMILES CCC1=CC(0OC2=NC=C(Br)C=C2)=CC=C1
Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, Chloroform,

Solubility )
Dichloromethane

Purity Requirement > 97.0% (HPLC) for biological screening

Part 3: Market Analysis — Suppliers & Pricing
Supply Chain Status

Unlike commodity reagents (e.g., 5-bromo-2-chloropyridine), this ether-linked scaffold is
typically synthesized on demand or held in small inventory (<10g) by catalog houses.

Estimated Pricing Structure (2025-2026 Market)

Pricing is volatile and depends on batch synthesis scale.

Estimated Price Range

Pack Size Lead Time
(USD)

1lg $120 — $180 1-2 Weeks (Stock)

59 $450 — $600 2-3 Weeks

25¢ $1,800 — $2,200 4—6 Weeks (Custom)
Inquire (FTE/Custom

100 g+ ) 8-10 Weeks
Synthesis)
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Key Global Suppliers

o BLDpharm: Confirmed listing. Often holds small stock in Shanghai or USA warehouses.

o Enamine: Likely source for building blocks used in early discovery; strong in Ukraine/EU

logistics.
o Combi-Blocks: Known for competitive pricing on pyridine scaffolds; US-based inventory.

o WuXi AppTec / Pharmaron: Recommended for bulk (>100g) custom synthesis requests.

Strategic Sourcing Recommendation

Do not rely on "In Stock" indicators alone. Since this is a specialized intermediate, inventory
turnover is slow. Always request a Certificate of Analysis (CoA)before purchase to verify the
batch is not aged (which can lead to phenol degradation).

Part 4: Technical Synthesis & Quality Control
Synthesis Pathway

The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SNAr). The
reaction exploits the high reactivity of the C2-chlorine atom in 5-bromo-2-chloropyridine

towards oxygen nucleophiles.

5-Bromo-2-chloropyridine 5-Bromo-2-(3-ethylphenoxy)pyridine

(Electrophile) | ————————— E (Target)
Base: K2CO3 or Cs2CO3 Heat (80-100°C | Meisenheimer Complex ; .
Solvent: DMF/DMSO ! (Transition State) I__+H20 (Trace moisture)
3-ethylphenod —m/@/™@ =~  ———o—— TTTTTETETTTETTTTT ! Impurity: 5-Bromo-2(1H)-pyridone

(Nucleophile) (Hydrolysis Byproduct)

Click to download full resolution via product page

Figure 1: SNAr Synthesis Route. The reaction requires anhydrous conditions to prevent the
formation of the pyridone impurity.

Detailed Protocol (Self-Validating)

Objective: Synthesize 10g of target with >98% purity.
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e Setup: Charge a 250mL round-bottom flask with 5-bromo-2-chloropyridine (1.0 eq) and 3-
ethylphenol (1.1 eq).

» Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (5-10 volumes). Critical: Water
content must be <0.05% to inhibit hydrolysis.

e Base: Add Potassium Carbonate (K2COs) (2.0 eq). Cesium Carbonate (Cs2COs) can be
used to accelerate the reaction if kinetics are sluggish.

e Reaction: Heat to 90°C under Nitrogen atmosphere. Monitor by HPLC/TLC after 4 hours.

o Checkpoint: If starting material remains, do not increase temp >120°C (risks
debromination). Add 0.1 eq more phenol.

o Workup: Cool to RT. Pour into ice water (10 volumes). The product should precipitate as a
solid.

« Purification: Filter the solid. If oily, extract with Ethyl Acetate. Wash organic layer with 1M
NaOH (removes unreacted phenol) and Brine.

o Crystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc to remove trace phenol.

Quality Control & Impurity Profile

Impurity Origin Detection (HPLC) Remediation

Wash with 1M NaOH

3-Ethylphenol Excess reagent RT ~ 4-5 min )
during workup.

Use anhydrous

solvent; difficult to
5-Bromo-2(1H)-

] Hydrolysis of SM1 RT ~ 2-3 min (Polar) remove by
pyridone o
crystallization
(requires column).
) ) ) Control stoichiometry
Bis-ether Over-reaction (Rare) High RT (Non-polar)

(1:2).

Part 5: Applications in Drug Discovery
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The "Privileged" Kinase Scaffold

The 5-bromo-2-phenoxypyridine moiety acts as a "hinge-binder" or "hydrophobic pocket

occupant” in kinase inhibitors.

e Mechanism: The pyridine nitrogen often accepts a hydrogen bond from the kinase hinge

region. The phenoxy group extends into the hydrophobic back-pocket (Gatekeeper region).

o The Ethyl Advantage: The 3-ethyl substitution on the phenoxy ring provides a specific steric

bulk that can improve selectivity against homologous kinases by exploiting small differences

in the hydrophobic pocket size.

SAR Optimization Workflow

Researchers use this building block to generate libraries of bi-aryl compounds.

5-Bromo-2-(3-ethylphenoxy)pyridine
(Core Scaffold)

Pd(dppf)CI2 / K2CO3

Suzuki Coupling
(Boronic Acids)

/

Pd2(dba)3 / Xantphos

Buchwald Amination
(Amines)

;

Library A: Bi-Aryl Analogs
(Targeting Kinase Selectivity)

Library B: Amino-Pyridine Analogs
(Targeting Solubilty/ADME)

High-Throughput Screening

(IC50 Determination)

Click to download full resolution via product page

Figure 2: Divergent Synthesis Strategy. The bromine handle allows for parallel synthesis of

diverse libraries.
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Part 6: Handling & Safety

e GHS Classification: Warning.[1]
» Hazard Statements:
o H315: Causes skin irritation.[1]
o H319: Causes serious eye irritation.[1]
o H335: May cause respiratory irritation.[1]

o Storage: Store at 2-8°C, inert atmosphere. Light sensitive (protect from direct light to prevent
debromination over long periods).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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